molecular formula C16H11CuNO4 B12884530 Copper, (8-quinolinolato)(salicylato)-

Copper, (8-quinolinolato)(salicylato)-

Katalognummer: B12884530
Molekulargewicht: 344.81 g/mol
InChI-Schlüssel: KJJCCPMNVQVZHD-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of copper, (8-quinolinolato)(salicylato)- typically involves the reaction of copper salts with 8-quinolinol and salicylic acid. One common method involves dissolving copper(II) sulfate in water and then adding 8-quinolinol and salicylic acid under controlled pH conditions. The reaction mixture is then heated to promote the formation of the desired complex .

Industrial Production Methods

Industrial production of copper, (8-quinolinolato)(salicylato)- often involves large-scale reactions using similar principles as the laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated control systems to maintain optimal reaction conditions .

Analyse Chemischer Reaktionen

Types of Reactions

Copper, (8-quinolinolato)(salicylato)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of copper, (8-quinolinolato)(salicylato)- involves the interaction of copper ions with biological molecules. The compound can disrupt cellular processes by binding to proteins and enzymes, leading to the inhibition of their functions. In particular, it has been shown to inhibit the activity of enzymes involved in fungal cell wall synthesis, leading to cell death .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Copper, (8-quinolinolato)(salicylato)- is unique due to the presence of both 8-quinolinol and salicylic acid ligands, which confer distinct chemical and biological properties. The combination of these ligands enhances the compound’s stability and reactivity, making it more effective in various applications compared to its individual components .

Eigenschaften

Molekularformel

C16H11CuNO4

Molekulargewicht

344.81 g/mol

IUPAC-Name

copper;2-hydroxybenzoate;quinolin-8-olate

InChI

InChI=1S/C9H7NO.C7H6O3.Cu/c11-8-5-1-3-7-4-2-6-10-9(7)8;8-6-4-2-1-3-5(6)7(9)10;/h1-6,11H;1-4,8H,(H,9,10);/q;;+2/p-2

InChI-Schlüssel

KJJCCPMNVQVZHD-UHFFFAOYSA-L

Kanonische SMILES

C1=CC=C(C(=C1)C(=O)[O-])O.C1=CC2=C(C(=C1)[O-])N=CC=C2.[Cu+2]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.